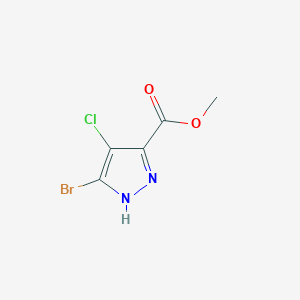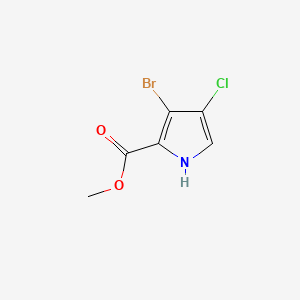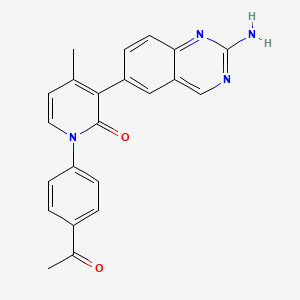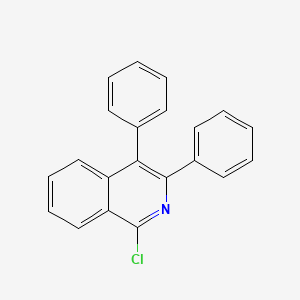
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide is a chemical compound characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonamide group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide typically involves the reaction of tert-butylamine with a suitable sulfonyl fluoride under controlled conditions. One common method involves the use of tert-butyl nitrite as a carbon source, which reacts with nitriles and water under mild conditions to form the desired amide . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to produce tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored for the efficient and sustainable production of tert-butyl esters .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, sulfated polyborate, and various Lewis and Brønsted acids. Reaction conditions often involve mild temperatures and solvent-free environments to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include N-tert-butyl amides and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding . The compound’s unique structural features, such as the tert-butyl group and fluorine atom, contribute to its reactivity and specificity in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
tert-Butylamine: A precursor in the synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide.
tert-Butyl nitrite: Used as a reagent in oxidation reactions.
tert-Butyl esters: Commonly used in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, a fluorine atom, and a sulfonamide group. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial processes.
Propiedades
Número CAS |
2845105-20-4 |
|---|---|
Fórmula molecular |
C8H18FNO2S |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C8H18FNO2S/c1-7(2,3)10(9)13(11,12)8(4,5)6/h1-6H3 |
Clave InChI |
DUJSBLLLMBCKSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(F)S(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


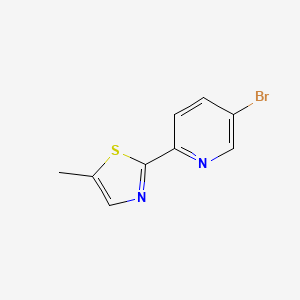
![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)

![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)

